molecular formula C8H15NO2 B13577498 3,3-Diethoxy-2-methylpropanenitrile CAS No. 88456-36-4

3,3-Diethoxy-2-methylpropanenitrile

Cat. No.: B13577498
CAS No.: 88456-36-4
M. Wt: 157.21 g/mol
InChI Key: PRMIGGOIDVLTTI-UHFFFAOYSA-N
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Description

3,3-Diethoxy-2-methylpropanenitrile is a nitrile derivative characterized by its branched alkoxy-substituted structure. The compound features a central propanenitrile backbone with ethoxy groups at the 3,3-positions and a methyl group at the 2-position. Its molecular formula is C₉H₁₇NO₂, and it belongs to the class of alkyl-substituted nitriles, which are pivotal intermediates in organic synthesis due to their versatile reactivity .

The ethoxy groups confer distinct lipophilicity and electronic effects, influencing solubility in polar aprotic solvents (e.g., THF or DMF) and modulating reactivity in nucleophilic additions or cyclization reactions. This compound is primarily utilized in pharmaceutical and agrochemical research, where its nitrile moiety serves as a precursor for amines, carboxylic acids, or heterocycles .

Properties

IUPAC Name

3,3-diethoxy-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-4-10-8(11-5-2)7(3)6-9/h7-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMIGGOIDVLTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)C#N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718046
Record name 3,3-Diethoxy-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88456-36-4
Record name 3,3-Diethoxy-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Diethoxy-2-methylpropanenitrile can be synthesized through the acetalation reaction of acrylonitrile and ethanol. This reaction is typically carried out in a high-pressure kettle reactor using palladium chloride/P-V-Mo heteropoly acid as the catalyst and activated carbon as a carrier. The molar ratio of acrylonitrile to ethanol ranges from 1:25 to 1:85, with reaction temperatures between 50-90°C and oxygen pressures of 0.5-2.5 MPa .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and efficient catalysts ensures high yields and purity of the final product. The process involves careful control of reaction conditions to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethoxy-2-methylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often involve nucleophiles like sodium ethoxide (NaOEt) or other alkoxide ions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

3,3-Diethoxy-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,3-Diethoxy-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can then participate in various biochemical processes. The ethoxy groups provide stability and solubility, facilitating its use in different reactions and applications .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Ethoxy groups in this compound enhance lipophilicity compared to methoxy analogs, improving membrane permeability in biological systems . However, larger alkoxy groups reduce hydrolysis rates relative to methoxy-substituted derivatives .
  • Reactivity : The nitrile group undergoes nucleophilic additions (e.g., with Grignard reagents) and reductions (e.g., to primary amines), while ethoxy groups stabilize intermediates via electron-donating effects .

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